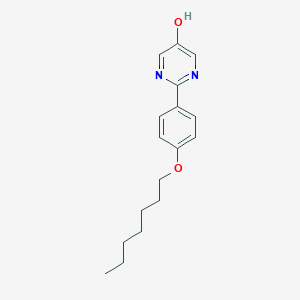

2-(4-(Heptyloxy)phenyl)pyrimidin-5-ol

Description

2-(4-(Heptyloxy)phenyl)pyrimidin-5-ol is a heterocyclic compound featuring a pyrimidine core substituted with a heptyloxy-phenyl group at position 2 and a hydroxyl group at position 3. The heptyloxy chain (C₇H₁₅O-) introduces significant lipophilicity, which enhances membrane permeability and bioavailability, making it a candidate for central nervous system (CNS)-targeted therapeutics. This compound is synthesized through multi-step reactions involving alkylation and cyclization, as evidenced by methodologies applied to structurally similar triazole derivatives . Its structural design aligns with efforts to optimize anticonvulsant activity by balancing hydrophobicity and hydrogen-bonding capacity .

Properties

CAS No. |

117788-90-6 |

|---|---|

Molecular Formula |

C17H22N2O2 |

Molecular Weight |

286.37 g/mol |

IUPAC Name |

2-(4-heptoxyphenyl)pyrimidin-5-ol |

InChI |

InChI=1S/C17H22N2O2/c1-2-3-4-5-6-11-21-16-9-7-14(8-10-16)17-18-12-15(20)13-19-17/h7-10,12-13,20H,2-6,11H2,1H3 |

InChI Key |

OZQDQPNIYLQGIQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O |

Synonyms |

2-[4-(Heptyloxy)-phenyl]-5-hydroxypyrimidine |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL involves several steps, starting from readily available starting materials. One common synthetic route includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization . The reaction conditions typically involve heating the mixture under reflux in the presence of a suitable solvent and catalyst. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction may produce dihydropyrimidine derivatives.

Scientific Research Applications

The compound 2-(4-(Heptyloxy)phenyl)pyrimidin-5-ol is a pyrimidine derivative that has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article will delve into its applications, particularly in medicinal chemistry, material science, and as a potential therapeutic agent.

Structure

This compound features a pyrimidine ring substituted with a heptyloxyphenyl group at the 2-position and a hydroxyl group at the 5-position. This specific arrangement contributes to its solubility and interaction with biological systems.

Molecular Formula

- Molecular Formula : C_{16}H_{23}N_{2}O_{2}

- Molecular Weight : 275.37 g/mol

Medicinal Chemistry

The compound has shown promise in various medicinal chemistry applications:

- Anticancer Activity : Studies have indicated that pyrimidine derivatives can exhibit cytotoxic effects against different cancer cell lines. For instance, compounds similar to this compound have been investigated for their ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

- Antiviral Properties : Research has suggested that certain pyrimidine derivatives possess antiviral activity. The incorporation of heptyloxy groups may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate viral membranes.

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Organic Electronics : Its structure allows for potential use in organic semiconductors and photovoltaic devices. The heptyloxy group can improve solubility in organic solvents, facilitating the development of thin films for electronic applications.

- Polymer Chemistry : This compound can be utilized as a monomer or additive in polymer synthesis, contributing to materials with enhanced thermal stability and mechanical properties.

Agricultural Chemistry

There is emerging interest in the application of pyrimidine derivatives in agricultural chemistry:

- Pesticides and Herbicides : The compound may be explored for its potential as an active ingredient in pesticide formulations due to its ability to disrupt biochemical pathways in pests.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated a series of pyrimidine derivatives, including compounds structurally related to this compound. The results indicated significant cytotoxic activity against breast cancer cell lines, with IC50 values demonstrating effectiveness at low concentrations. This suggests that modifications to the pyrimidine structure can enhance biological activity.

Case Study 2: Organic Electronics

Research conducted by a team at a leading university focused on the synthesis of novel organic semiconductors based on heptyloxy-substituted pyrimidines. The findings revealed that devices made from these compounds exhibited improved charge transport properties compared to traditional materials, indicating their potential utility in next-generation electronic devices.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 | Inhibition of cell proliferation |

| Similar Pyrimidine A | HeLa (Cervical Cancer) | 20 | Induction of apoptosis |

| Similar Pyrimidine B | A549 (Lung Cancer) | 25 | Disruption of metabolic pathways |

Table 2: Material Properties of Heptyloxy-Pyrimidines

| Property | Value |

|---|---|

| Solubility | High (in organic solvents) |

| Thermal Stability | >200°C |

| Charge Mobility | Enhanced |

Mechanism of Action

The mechanism of action of 2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL involves its interaction with specific molecular targets and pathways in biological systems. Pyrimidine derivatives are known to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These interactions result in the modulation of inflammatory responses and other biological processes.

Comparison with Similar Compounds

Core Heterocyclic Modifications

- Triazole Derivatives: Compounds like 3-heptyloxy-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole (5f) replace the pyrimidine core with a triazole ring. However, pyrimidine-based compounds like 2-(4-(Heptyloxy)phenyl)pyrimidin-5-ol may exhibit stronger hydrogen-bonding interactions due to the hydroxyl group at position 5, critical for target engagement .

Alkoxy Chain Length and Substituents

- Heptyloxy vs. Hexyloxy : Increasing the alkoxy chain from hexyloxy (C₆H₁₃O-) to heptyloxy (C₇H₁₅O-) in triazole derivatives improves anticonvulsant potency. Compound 5f (heptyloxy) has an ED₅₀ of 37.3 mg/kg and PI of 11.3, outperforming shorter-chain analogs (e.g., ethoxy derivatives with PI < 6) . This trend likely applies to pyrimidine analogs, where longer chains enhance lipid solubility and blood-brain barrier penetration.

- Chlorophenyl and Methyl Substitutions: Derivatives like 2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol () incorporate halogen and methyl groups, increasing steric bulk but reducing metabolic stability compared to heptyloxy-phenyl analogs.

Pharmacological Activity

Key Findings :

- The heptyloxy group consistently improves PI across structural classes, with triazole derivative 5f showing a PI nearly double that of carbamazepine .

- Hydroxyl groups (as in this compound) may enhance target affinity but require optimization to avoid rapid metabolism.

Toxicity and Selectivity

- The heptyloxy group’s extended chain reduces neurotoxicity, as seen in 5f’s high TD₅₀ (422.5 mg/kg) . Shorter chains (e.g., propyloxy) increase toxicity, likely due to unintended membrane disruption.

- Pyrimidine derivatives with hydroxyl groups (e.g., 4-amino-5-hydroxymethyl-2-methylpyrimidine in ) show lower toxicity profiles, emphasizing the role of polar substituents in mitigating adverse effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-(Heptyloxy)phenyl)pyrimidin-5-ol, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution to introduce the heptyloxy group onto the phenyl ring, followed by pyrimidine ring formation. Key steps include:

- Heptyloxy Group Introduction : Reacting 4-hydroxyphenyl precursors with heptyl bromide under alkaline conditions (e.g., NaOH) to form the ether linkage.

- Pyrimidine Ring Construction : Using urea or thiourea derivatives in cyclization reactions under acidic or basic catalysis.

- Purification : Recrystallization or column chromatography to isolate the product. Reaction temperature, solvent polarity, and catalyst choice critically influence yield and purity .

Q. Which spectroscopic methods are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm heptyloxy chain integration.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation, SHELX software (e.g., SHELXL) refines crystallographic data to resolve bond lengths and angles .

- IR Spectroscopy : Detects functional groups (e.g., -OH in pyrimidin-5-ol) via characteristic stretching frequencies .

Q. What are the primary degradation pathways of this compound under varying pH and temperature?

- Methodological Answer :

- Acidic Conditions : Protonation of the pyrimidine N-atoms may lead to ring-opening or hydrolysis of the heptyloxy group.

- Alkaline Conditions : Deprotonation of the -OH group could increase susceptibility to oxidation.

- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures, while HPLC monitors degradation products. Stability studies should control humidity to prevent hydrolytic cleavage of the ether bond .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational and experimental spectral data for this compound?

- Methodological Answer :

- Validation Workflow :

Compare DFT-calculated H NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data to identify discrepancies.

Re-examine crystallographic data (via SHELXL) to validate bond geometries and torsional angles .

Use dynamic NMR to probe conformational flexibility that might explain deviations (e.g., heptyloxy chain rotation).

- Case Study : Adjust solvent parameters in computational models to account for solvation effects observed in experimental IR or UV-Vis spectra .

Q. What strategies improve the aqueous solubility of this compound for pharmacological assays?

- Methodological Answer :

- Structural Modifications : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the pyrimidine 4-position while retaining bioactivity.

- Formulation Approaches : Use cyclodextrins or lipid-based nanoemulsions to encapsulate the hydrophobic heptyloxy chain.

- pH Adjustment : Ionize the phenolic -OH group (pKa ~9–10) by buffering solutions to pH >10, though this may compromise stability .

Q. How does the heptyloxy chain length influence intermolecular interactions in crystal packing?

- Methodological Answer :

- Crystallographic Analysis :

Compare X-ray structures of analogs with varying alkoxy chain lengths (e.g., methoxy vs. heptyloxy) to assess packing efficiency.

Use SHELXL to quantify van der Waals contacts and π-π stacking between phenyl rings.

- Thermodynamic Studies : Differential scanning calorimetry (DSC) measures melting points correlated with chain flexibility and lattice stability. Longer chains (e.g., heptyloxy) may disrupt dense packing, reducing melting points compared to shorter analogs .

Q. What role does the pyrimidin-5-ol moiety play in biological activity, and how can structure-activity relationships (SAR) be explored?

- Methodological Answer :

- SAR Studies :

Synthesize analogs with substituents at the pyrimidine 2- and 4-positions (e.g., halides, methyl groups) to test antimicrobial or kinase inhibition.

Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for target proteins (e.g., DHFR or tyrosine kinases).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.